ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate
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Description
Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C22H18N2O6 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.11648630 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate, also known as DSSO crosslinker, is proteins, specifically the amine groups in lysine residues . This compound is used for studying protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) .
Mode of Action
DSSO crosslinker is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker . It possesses two N-hydroxysuccinimide (NHS) esters for targeting lysine residues, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide . The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving protein-protein interactions. By crosslinking proteins, DSSO can help elucidate the structure and function of protein complexes .
Pharmacokinetics
It is known that the compound is membrane-permeable . This allows it to penetrate cells and interact with intracellular proteins. The impact of these properties on bioavailability is currently unknown.
Result of Action
The result of DSSO crosslinker’s action is the formation of crosslinks between proteins, which can then be analyzed using mass spectrometry . This provides valuable information about protein-protein interactions, structural dynamics of protein complexes, and potential drug targets .
Action Environment
The action of DSSO crosslinker can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . The pH of the environment may also affect the reactivity of the NHS esters.
Biological Activity
Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzofuran core with an ethyl ester functional group and a benzamido moiety linked to a pyrrolidinyl structure. Its molecular formula is C19H20N2O4 with a molecular weight of 348.38 g/mol. The presence of the dioxopyrrolidine ring is significant for its biological interactions.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Interaction : It may bind to certain receptors, modulating signaling pathways that are crucial for various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives:
- Study on MDA-MB-231 Cells : A study indicated that treatment with a benzofuran-based acid derivative led to cell cycle arrest at the G2/M phase and increased apoptosis rates from 0.47% (control) to 8.11% (early apoptosis) and from 0.31% to 23.77% (late apoptosis) after treatment .
- Structure-Activity Relationship (SAR) : Research has shown that modifications on the benzofuran core significantly influence the biological activity of these compounds. For instance, substituents on the benzene ring can enhance or diminish anticancer efficacy depending on their electronic properties .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-2-29-22(28)20-19(15-8-3-4-9-16(15)30-20)23-21(27)13-6-5-7-14(12-13)24-17(25)10-11-18(24)26/h3-9,12H,2,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENPBDGOASAHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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